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Compound of Interest

Compound Name: Demethoxymatteucinol

Cat. No.: B1203457 Get Quote

For researchers, scientists, and drug development professionals, understanding the

pharmacokinetic profile of a compound is a critical step in the journey from discovery to clinical

application. This guide provides a comparative analysis of the pharmacokinetic properties of

demethoxymatteucinol and its derivatives. Due to the limited availability of direct

experimental data for demethoxymatteucinol, this guide leverages data from a structurally

similar compound, fargesin, and outlines a robust in silico methodology for predicting the

pharmacokinetic profiles of demethoxymatteucinol derivatives.

Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters. Data for fargesin is derived

from in vivo studies in rats and mice, providing a valuable reference for the potential behavior

of demethoxymatteucinol.[1][2][3] For demethoxymatteucinol and its hypothetical

derivatives (a methoxy and a hydroxy derivative), the table presents computed

physicochemical properties from PubChem and predicted ADME (Absorption, Distribution,

Metabolism, and Excretion) parameters that would be obtained through in silico modeling.[4]
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Parameter
Fargesin
(Experimental
Data)

Demethoxymat
teucinol
(Computed/Pre
dicted)

Methoxy-
demethoxymat
teucinol
(Predicted)

Hydroxy-
demethoxymat
teucinol
(Predicted)

Molecular

Formula
C21H22O6 C17H16O4 C18H18O5 C17H16O5

Molecular Weight 370.4 g/mol 284.31 g/mol [4] 314.33 g/mol 300.31 g/mol

Cmax

464.38 ± 32.75

ng/mL (in rats,

50 mg/kg oral)[1]

Not Available Predicted Predicted

Tmax
290 min (in rats,

50 mg/kg oral)[1]
Not Available Predicted Predicted

t1/2

68.3 min (in

human

hepatocytes)[2]

Not Available Predicted Predicted

CLint

72.5 mL/min/kg

(in human

hepatocytes)[2]

Not Available Predicted Predicted

Absolute

Bioavailability

4.1-9.6% (in

mice, 1, 2, and 4

mg/kg oral)[3]

Predicted Predicted Predicted

Predicted GI

Absorption
High High High Moderate

Predicted BBB

Permeant
No Yes Yes No

Predicted CYP

Inhibitor

CYP2C9,

CYP3A4, etc.[2]

CYP1A2,

CYP2C9 (non-

inhibitor)

Predicted Predicted

Predicted

Lipinski's Rule
0 violations 0 violations 0 violations 1 violation
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Experimental and Computational Protocols
In Vivo Pharmacokinetic Analysis of Fargesin
The experimental data for fargesin was obtained through studies in Sprague Dawley rats and

ICR mice.

Animal Models and Dosing:

Rats: Male Sprague Dawley rats were administered a single oral dose of 50 mg/kg of

fargesin.[1]

Mice: Male ICR mice received fargesin via intravenous injection (1, 2, and 4 mg/kg) and oral

administration (1, 2, and 4 mg/kg).[3]

Sample Collection and Analysis:

Blood samples were collected at predetermined time points.

Plasma concentrations of fargesin were quantified using a validated High-Performance

Liquid Chromatography (HPLC) method.[1]

Metabolism Studies:

The metabolic profiles of fargesin were investigated in human, dog, monkey, mouse, and rat

hepatocytes using liquid chromatography-high resolution mass spectrometry.[2]

Human cytochrome P450 (CYP), UDP-glucuronosyltransferase (UGT), and sulfotransferase

(SULT) enzymes responsible for fargesin metabolism were identified.[2]

In Silico ADME Prediction for Demethoxymatteucinol
Derivatives
For demethoxymatteucinol and its derivatives, where experimental data is not publicly

available, in silico methods provide a valuable predictive tool. The following workflow outlines a

standard computational approach.
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In Silico ADME Prediction Workflow

Methodology:

Structure Input: The 2D structures of demethoxymatteucinol and its derivatives are

prepared in a suitable format (e.g., SMILES).

Prediction Servers: Publicly available web servers such as SwissADME and ADMETlab 2.0

are utilized for the prediction of pharmacokinetic properties.

Parameter Calculation: These tools calculate a range of parameters including

physicochemical properties (molecular weight, logP), absorption (gastrointestinal absorption,

blood-brain barrier permeability), metabolism (cytochrome P450 inhibition), and drug-

likeness (Lipinski's rule of five).

Signaling Pathways in Drug Metabolism
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The metabolism of xenobiotics, including demethoxymatteucinol and its derivatives, primarily

occurs in the liver and involves a series of enzymatic reactions. The Cytochrome P450 (CYP)

enzyme superfamily plays a central role in Phase I metabolism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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